4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
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Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S3/c19-25(20,13-3-4-14-15(12-13)22-9-8-21-14)18-6-5-17(24-11-7-18)16-2-1-10-23-16/h1-4,10,12,17H,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVKZIFZVLIXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activity. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of the target compound involves several key steps:
- Formation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chloride , leading to the formation of a sulfonamide derivative.
- Thiazepane Formation : The introduction of the thiazepane ring is achieved through cyclization reactions that incorporate thiophene moieties, enhancing the compound's structural complexity and biological profile.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of sulfonamides exhibit significant enzyme inhibition properties. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to our target have shown effective inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease (AD) .
- α-Glucosidase Inhibition : These compounds also demonstrate potential in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase activity, thus regulating blood glucose levels .
Antimicrobial Activity
The thiazepane derivatives have been tested for their antimicrobial properties. Preliminary results indicate that they possess moderate antibacterial activity against various strains of bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing anti-cancer therapies with fewer side effects .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of thiazepane derivatives, it was found that compounds similar to our target significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration .
Case Study 2: Antidiabetic Potential
Another study focused on the antidiabetic potential of sulfonamide derivatives showed that these compounds effectively lowered postprandial blood glucose levels in diabetic rats. The mechanism was attributed to their ability to inhibit carbohydrate-hydrolyzing enzymes .
Research Findings and Data Tables
Scientific Research Applications
Enzyme Inhibition : Research indicates that compounds similar to 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exhibit significant enzyme inhibitory potential. For example, studies have shown that related sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase enzymes, making them candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Anticancer Properties : The compound's thiazepane structure is associated with various anticancer activities. Compounds containing thiophene and thiazole moieties have been extensively studied for their cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies suggest these compounds may interact effectively with key proteins involved in cancer progression .
Therapeutic Potential
The therapeutic potential of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Diabetes Management | Inhibits enzymes involved in glucose metabolism; potential treatment for T2DM. |
| Neurodegenerative Diseases | May inhibit acetylcholinesterase; potential use in Alzheimer's treatment. |
| Anticancer Activity | Demonstrated cytotoxic effects on various cancer cell lines; potential for new chemotherapy agents. |
Case Studies
Several studies have explored the applications of compounds derived from the thiazepane framework:
- Enzyme Inhibition Study : A study synthesized a series of sulfonamide derivatives and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings indicated that some derivatives exhibited potent inhibition, suggesting their utility in managing T2DM and AD .
- Cytotoxicity Evaluation : Another research focused on synthesizing thiophene-linked thiadiazole derivatives and evaluating their cytotoxicity against HepG-2 and A-549 cell lines. The results showed promising anticancer activity compared to standard chemotherapeutics like cisplatin .
- Molecular Docking Analysis : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in disease pathways. For instance, one study highlighted a high-affinity interaction of a related compound with dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (-SO₂-) serves as an electrophilic site for nucleophilic attack. Reactions typically occur under alkaline conditions to deprotonate nucleophiles like amines or alkoxides.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 60–80°C | Formation of secondary sulfonamides | |
| Hydroxide displacement | NaOH (aq.), reflux | Generation of sulfonic acid derivatives |
These substitutions are critical for modifying the compound’s polarity and biological interactions. Reaction progress is monitored via HPLC to ensure purity >95%.
Thiazepane Ring-Opening Reactions
The seven-membered thiazepane ring undergoes ring-opening under acidic or oxidative conditions:
-
Acidic hydrolysis : Exposure to HCl (6M) at 100°C cleaves the thiazepane ring, yielding a thiol intermediate and fragmented aromatic byproducts.
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Oxidative cleavage : Treatment with H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes sulfur atoms to sulfoxides, destabilizing the ring structure.
Kinetic studies show a first-order dependence on acid concentration, with activation energy (Eₐ) of ~72 kJ/mol for hydrolysis.
Aromatic Electrophilic Substitution
The electron-rich 2,3-dihydrobenzo[d]dioxin and thiophen-2-yl groups participate in electrophilic substitutions :
| Reaction | Reagents | Position Selectivity | Yield |
|---|---|---|---|
| Nitration | HNO₃/TFA | C-5 of dioxin ring | 40–60% |
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | C-6 of dioxin ring | 55–70% |
Nitration at C-5 is sterically favored due to the sulfonyl group’s meta-directing effect . Sulfonation produces a disulfonated derivative used in further coupling reactions .
Enzyme Inhibition Mechanisms
In biochemical contexts, this compound acts as a mixed-type inhibitor for enzymes like PARP1 and α-glucosidase :
| Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Reference |
|---|---|---|---|
| PARP1 | 0.8 ± 0.1 µM | Competitive binding at NAD⁺ site | |
| α-Glucosidase | 12.3 µM | Non-competitive stabilization of E-S complex |
The thiophene and dioxin groups enhance π-π stacking with hydrophobic enzyme pockets, while the sulfonyl group forms hydrogen bonds with catalytic residues .
Catalytic Hydrogenation
The thiophen-2-yl group undergoes hydrogenation over Pd/C (10%) in ethanol at 50 psi H₂, producing a dihydrothiophene derivative . This reaction is utilized to reduce aromaticity for solubility optimization .
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : Decomposition initiates at 220°C (TGA data), releasing SO₂ and thiophene fragments.
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Photolysis : UV light (254 nm) induces C-S bond cleavage in the thiazepane ring, forming cyclic disulfides.
This compound’s multifunctional reactivity makes it valuable for developing enzyme inhibitors and studying sulfur-heterocycle chemistry. Further research is needed to explore its catalytic applications and in vivo metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
